N,N'-(Ethylenebis(iminoethylene))bisdocosanamide
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Overview
Description
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide is a synthetic organic compound with the molecular formula C50H102N4O2. It is characterized by the presence of long alkyl chains and amide groups, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide typically involves the reaction of ethylenediamine with docosanoic acid (behenic acid) under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to accelerate the reaction.
Solvents: Organic solvents to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction may produce amines.
Scientific Research Applications
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bisstearamide
- N,N’-(Ethylenebis(iminoethylene))bisoleamide
- N,N’-(Ethylenebis(iminoethylene))bislinoleamide
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bisdocosanamide is unique due to its long docosanoic acid chains, which impart specific physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability.
Properties
CAS No. |
72014-39-2 |
---|---|
Molecular Formula |
C50H102N4O2 |
Molecular Weight |
791.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(docosanoylamino)ethylamino]ethylamino]ethyl]docosanamide |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(55)53-47-45-51-43-44-52-46-48-54-50(56)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-48H2,1-2H3,(H,53,55)(H,54,56) |
InChI Key |
SFBNWBOCWQUMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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